![molecular formula C20H26O6 B15130092 Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside](/img/structure/B15130092.png)
Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside typically involves the protection of hydroxyl groups in mannopyranoside followed by allylation and benzylidene formation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized, reduced, or substituted mannopyranosides .
Scientific Research Applications
Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside involves its interaction with specific molecular targets, primarily through its hydroxyl and allyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation . The pathways involved often include carbohydrate metabolism and molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-O-diallyl-4,6-O-benzylidene-α-D-mannopyranoside: A closely related compound with similar structural features.
Methyl β-D-arabinopyranoside: Another carbohydrate derivative used in biochemical research.
Octyl α-D-glucopyranoside: A compound used in similar biochemical assays.
Uniqueness
Methyl 2,3-O-diallyl-4,6-O-benzylidene-A-D-mannopyranoside is unique due to its dual allyl and benzylidene groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry .
Biological Activity
Methyl 2,3-O-diallyl-4,6-O-benzylidene-α-D-mannopyranoside (MDABM) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MDABM is a derivative of mannopyranoside with the following characteristics:
- Molecular Formula : C20H26O6
- Molecular Weight : 362.42 g/mol
- CAS Number : 359437-00-6
The compound features a benzylidene group and two allyl substituents that contribute to its reactivity and biological activity.
Research indicates that MDABM exhibits several mechanisms of action that underlie its biological effects:
- Tyrosinase Inhibition : MDABM has been shown to inhibit tyrosinase, an enzyme critical for melanin production. This property suggests potential applications in treating hyperpigmentation disorders. Studies have demonstrated that MDABM can significantly reduce melanin synthesis in B16F10 melanoma cells by inhibiting both intracellular and extracellular tyrosinase activity .
- Antioxidant Activity : The compound exhibits antioxidant properties, which are beneficial in mitigating oxidative stress. In vitro assays have shown that MDABM can scavenge free radicals effectively, contributing to its potential protective effects against cellular damage .
- Anti-inflammatory Effects : Preliminary studies suggest that MDABM may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated. Its ability to influence cytokine production could make it a candidate for further investigation in inflammatory diseases .
Tyrosinase Inhibition Studies
A series of experiments were conducted to evaluate the efficacy of MDABM as a tyrosinase inhibitor:
- In Vitro Assays : MDABM was tested against mushroom tyrosinase using various concentrations (0–20 µM). Results indicated that MDABM exhibited a concentration-dependent inhibition of tyrosinase activity, with IC50 values comparable to known inhibitors like kojic acid .
- Cell-Based Experiments : In B16F10 cells treated with MDABM, melanin content was significantly reduced when compared to untreated controls. This effect was attributed to the inhibition of tyrosinase activity within the cells .
Antioxidant Activity Assessment
The antioxidant potential of MDABM was evaluated through various assays:
Assay Type | Result |
---|---|
DPPH Radical Scavenging | IC50 = 15 µM |
ABTS Radical Scavenging | IC50 = 12 µM |
FRAP Assay | Higher reducing power compared to ascorbic acid |
These results indicate that MDABM has substantial antioxidant capabilities, making it a candidate for further studies in oxidative stress-related conditions .
Therapeutic Applications
Given its biological activities, MDABM holds promise for various therapeutic applications:
- Cosmetic Industry : Due to its melanin-inhibiting properties, it may be utilized in skin-whitening products or treatments for hyperpigmentation.
- Pharmaceutical Development : The antioxidant and anti-inflammatory properties suggest potential roles in developing drugs aimed at oxidative stress-related diseases such as neurodegenerative disorders.
Properties
Molecular Formula |
C20H26O6 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-7,8-bis(prop-2-enoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C20H26O6/c1-4-11-22-17-16-15(25-20(21-3)18(17)23-12-5-2)13-24-19(26-16)14-9-7-6-8-10-14/h4-10,15-20H,1-2,11-13H2,3H3 |
InChI Key |
FMKYMGOFTWEBLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)OCC=C |
Origin of Product |
United States |
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